Cas no 950-71-0 (1,4-Benzenedicarboxamide, 2,3,5,6-tetrafluoro-)

1,4-Benzenedicarboxamide, 2,3,5,6-tetrafluoro- Chemical and Physical Properties
Names and Identifiers
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- 1,4-Benzenedicarboxamide, 2,3,5,6-tetrafluoro-
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- Inchi: 1S/C8H4F4N2O2/c9-3-1(7(13)15)4(10)6(12)2(5(3)11)8(14)16/h(H2,13,15)(H2,14,16)
- InChI Key: VTSVXWLYZPZVRM-UHFFFAOYSA-N
- SMILES: C1(C(N)=O)=C(F)C(F)=C(C(N)=O)C(F)=C1F
Experimental Properties
- Density: 1.643±0.06 g/cm3(Predicted)
- Melting Point: 315 °C
- Boiling Point: 113.7±40.0 °C(Predicted)
- pka: 12.70±0.50(Predicted)
1,4-Benzenedicarboxamide, 2,3,5,6-tetrafluoro- Related Literature
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
Additional information on 1,4-Benzenedicarboxamide, 2,3,5,6-tetrafluoro-
Introduction to 1,4-Benzenedicarboxamide, 2,3,5,6-tetrafluoro- (CAS No. 950-71-0)
1,4-Benzenedicarboxamide, 2,3,5,6-tetrafluoro-, identified by its Chemical Abstracts Service (CAS) number 950-71-0, is a fluorinated aromatic carboxamide derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms substituting hydrogen atoms on a benzene ring, which imparts unique electronic and steric properties essential for its potential applications.
The structural motif of 1,4-benzenedicarboxamide, 2,3,5,6-tetrafluoro- consists of a benzene ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, linked to an amide group at the 1 and 4 positions. This specific arrangement of fluorine atoms enhances the molecule's lipophilicity and metabolic stability, making it a promising candidate for drug design and development. The introduction of fluorine atoms into aromatic systems is a well-established strategy in medicinal chemistry to modulate bioactivity, improve pharmacokinetic profiles, and enhance binding affinity to biological targets.
In recent years, the study of fluorinated benzenedicarboxamides has expanded considerably due to their versatile applications in pharmaceuticals. The electron-withdrawing nature of fluorine atoms influences the electronic properties of the aromatic ring, leading to modifications in reactivity and interactions with biological molecules. This compound has been explored in various contexts, including its role as an intermediate in synthesizing more complex pharmacophores and as a potential scaffold for developing novel therapeutic agents.
One of the most compelling aspects of 1,4-benzenedicarboxamide, 2,3,5,6-tetrafluoro- is its potential in medicinal chemistry. The presence of multiple fluorine atoms allows for fine-tuning of physicochemical properties such as solubility, permeability across biological membranes (P-gp), and metabolic stability. These attributes are critical for designing drugs with improved efficacy and reduced side effects. For instance, fluorinated compounds have been shown to exhibit enhanced binding to enzymes and receptors due to changes in electron density distribution on the aromatic core.
Recent studies have highlighted the importance of fluorinated benzenedicarboxamides in the development of antiviral and anticancer agents. The unique electronic environment created by the tetrafluoro substitution pattern can influence how these molecules interact with biological targets such as proteases or kinases involved in viral replication or cancer cell proliferation. By leveraging computational modeling and high-throughput screening techniques, researchers have identified derivatives of this compound that show promising activity against various diseases.
The synthesis of 1,4-benzenedicarboxamide, 2,3,5,6-tetrafluoro- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include halogenation followed by amide formation or direct functionalization of pre-existing amide bonds. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to introduce fluorine atoms efficiently. The growing interest in fluorinated compounds has spurred innovation in synthetic methodologies to streamline their production.
From a regulatory perspective,1 ,4 -Benzenedicarboxamide ,2 ,3 ,5 ,6 -tetrafluoro - falls under general chemical substances rather than specialized categories like hazardous or controlled materials. This classification simplifies its handling and commercial distribution while still requiring adherence to standard safety protocols for chemical laboratory work. The compound's stability under typical storage conditions makes it suitable for long-term research applications without significant degradation concerns.
The pharmaceutical industry continues to explore novel applications for 1 ,4 -Benzenedicarboxamide ,2 ,3 ,5 ,6 -tetrafluoro - by investigating its interactions with biological targets through structure-activity relationship (SAR) studies. Researchers are particularly interested in how modifications around the benzene ring or within the amide moiety affect bioactivity. Such investigations often involve collaboration between chemists specializing in organic synthesis and biologists studying enzyme mechanisms or receptor binding affinities.
The environmental impact of using 1 ,4 -Benzenedicarboxamide ,2 ,3 ,5 ,6 -tetrafluoro - as an intermediate or active ingredient must also be considered during drug development. While fluorinated compounds offer numerous advantages from a pharmacological standpoint they may pose challenges during disposal if not managed properly . Sustainable practices such as green chemistry principles aim at minimizing waste generation reducing energy consumption throughout synthesis processes while maintaining high product quality .
In conclusion,1 ,4 -Benzenedicarboxamide ,2 ,3 ,5 ,6 -tetrafluoro - (CAS No .950-71-0) represents an intriguing example how strategic functionalization can lead discovery breakthroughs . Its unique structural features make it valuable tool exploring new therapeutic avenues particularly within oncology antiviral fields . As research progresses further understanding generated around this compound should continue shaping future directions both academic industrial settings alike .
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